(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride
CAS No.: 845909-00-4
Cat. No.: VC2864173
Molecular Formula: C10H13BrClNO2
Molecular Weight: 294.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845909-00-4 |
|---|---|
| Molecular Formula | C10H13BrClNO2 |
| Molecular Weight | 294.57 g/mol |
| IUPAC Name | methyl (3R)-3-amino-3-(3-bromophenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
| Standard InChI Key | PKCPLSGPTCTEMS-SBSPUUFOSA-N |
| Isomeric SMILES | COC(=O)C[C@H](C1=CC(=CC=C1)Br)N.Cl |
| SMILES | COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl |
| Canonical SMILES | COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Identification Parameters
The compound (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is precisely identified through various chemical identifiers that provide unambiguous reference points for researchers.
| Parameter | Value |
|---|---|
| CAS Number | 845909-00-4 |
| Molecular Formula | C₁₀H₁₃BrClNO₂ |
| Molecular Weight | 294.57 g/mol |
| IUPAC Name | methyl (3R)-3-amino-3-(3-bromophenyl)propanoate;hydrochloride |
| InChI | InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
| InChIKey | PKCPLSGPTCTEMS-SBSPUUFOSA-N |
| Canonical SMILES | COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl |
The compound is also known by several synonyms including D-3-Amino-3-(3-bromo)propanoic acid methyl ester hydrochloride, which emphasizes its specific stereochemistry .
Structural Features
The molecule consists of a 3-bromophenyl group attached to the chiral carbon atom at position 3, which bears an amino group in the (R)-configuration. This chiral center is crucial for the compound's biological activity and stereoselectivity in reactions. The propanoate backbone connects the chiral center to a methyl ester group, while the entire structure exists as a hydrochloride salt.
The bromine substituent at the meta position of the phenyl ring provides distinctive electronic and steric properties that influence the compound's reactivity and potential applications. The presence of this halogen makes the compound particularly useful for further functionalization through various coupling reactions.
Synthesis and Preparation Methods
Stereoselective Synthesis
The stereoselective synthesis of the (R)-enantiomer likely involves either:
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Asymmetric hydrogenation of prochiral dehydroamino esters using chiral catalysts
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Resolution of racemic mixtures
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Chiral auxiliary-based approaches
The literature suggests that for halogen-substituted derivatives (including bromo-substituted compounds), the β-isomer typically dominates during synthesis, which aligns with the structure of our target compound .
Isolation and Purification
The final step in the preparation typically involves the formation of the hydrochloride salt. This is achieved by treating the free amine with HCl, followed by crystallization. For related amino acid derivatives, crystallization from ethanol and diethyl ether mixtures has been demonstrated to yield the hydrochloride salts in good to excellent yields (88% reported for a 3-bromo derivative) .
Physical and Chemical Properties
Solubility Profile
As a hydrochloride salt, the compound demonstrates enhanced aqueous solubility compared to its free base form. This property is particularly valuable for biological testing and pharmaceutical applications. The compound is likely soluble in polar protic solvents such as methanol, ethanol, and water, while showing limited solubility in less polar solvents like diethyl ether and hexanes.
Stability Considerations
Applications and Research Implications
Pharmaceutical Applications
β-Amino acids and their derivatives, including (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride, serve as important building blocks in medicinal chemistry. The compound's specific stereochemistry and functionalization pattern make it potentially valuable in the synthesis of pharmaceutically active compounds.
The presence of the 3-bromophenyl substituent provides opportunities for further functionalization through cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig couplings), potentially expanding the compound's utility in pharmaceutical synthesis.
Synthetic Applications
As a chiral building block, this compound may find applications in:
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Peptide synthesis, particularly for the preparation of β-peptides
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Total synthesis of complex natural products
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Development of chiral catalysts and ligands
The methyl ester functionality offers a protected carboxylic acid group that can be selectively deprotected under mild conditions, facilitating sequential peptide coupling reactions.
| Quantity | Catalog Number | Price (€, excluding VAT) |
|---|---|---|
| 100 mg | R00IDEM,100mg | Not specified |
| 250 mg | R00IDEM,250mg | 301.43 |
| 1 g | R00IDEM,1g | 804.82 |
These offerings cater to different research scales, from preliminary investigations to larger synthetic applications .
Structural Relationship to Similar Compounds
Related Amino Acid Derivatives
(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride belongs to a broader family of β-amino acid derivatives with various aromatic substituents. Similar compounds include:
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(R)-Methyl 3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride, which features a chlorine atom and methoxy group on the phenyl ring
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Other halogen-substituted derivatives (fluorine, chlorine) at various positions on the phenyl ring
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Alkyl-substituted analogs featuring methyl, ethyl, or propyl groups
These structural relatives often display similar chemical behaviors but may exhibit distinct biological activities depending on the electronic and steric properties of their substituents .
Structural Significance
The specific (R)-configuration at the C-3 position is of particular importance, as it determines the three-dimensional arrangement of the molecule and consequently influences its biological activity and reactivity. The meta-position of the bromine on the phenyl ring also contributes to the compound's distinct properties compared to ortho- or para-substituted analogs .
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